1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl-
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Overview
Description
1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Industrial production methods often involve acid-catalyzed reactions with ketones, leading to the formation of the desired indole derivative .
Chemical Reactions Analysis
1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like nitric acid, leading to the formation of oxidized products.
Reduction: Common reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Scientific Research Applications
1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- has numerous applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various heterocyclic compounds.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- involves its interaction with various molecular targets and pathways. For instance, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind with high affinity to multiple receptors, making it a versatile pharmacophore .
Comparison with Similar Compounds
1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its diverse biological activities and used in the synthesis of various heterocyclic compounds.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds are designed for their inhibitory effect on tubulin polymerization.
The uniqueness of 1H-Indole, 1-acetyl-4,6-dimethoxy-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
827024-88-4 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-(4,6-dimethoxy-3-methylindol-1-yl)ethanone |
InChI |
InChI=1S/C13H15NO3/c1-8-7-14(9(2)15)11-5-10(16-3)6-12(17-4)13(8)11/h5-7H,1-4H3 |
InChI Key |
QGJQESCQIYOBEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C(=CC(=C2)OC)OC)C(=O)C |
Origin of Product |
United States |
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